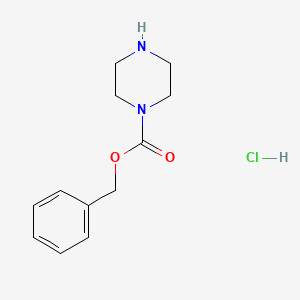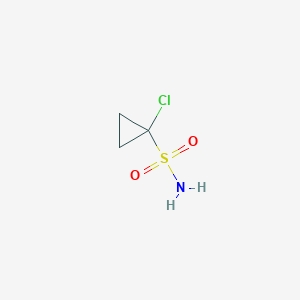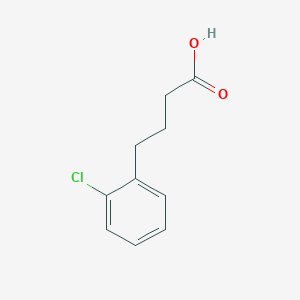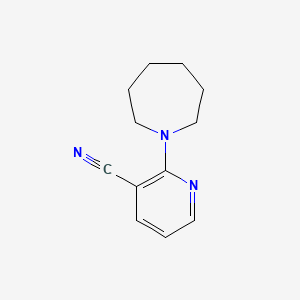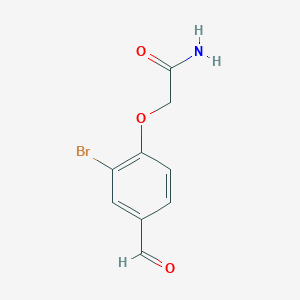
2-(2-Bromo-4-formylphenoxy)acetamide
Overview
Description
The compound 2-(2-Bromo-4-formylphenoxy)acetamide is a derivative of acetamide, which is a functional group characterized by the presence of a carbonyl group attached to a nitrogen atom. Acetamide derivatives are known for their diverse range of applications in chemical synthesis and pharmaceuticals. The presence of a bromo and formyl group on the phenyl ring of this compound suggests that it may have interesting reactivity and potential for further functionalization .
Synthesis Analysis
The synthesis of related acetamide compounds involves various strategies, including the slow evaporation solution growth technique as seen in the synthesis of 2-(2-formylphenoxy)acetamide . The synthesis of other acetamide derivatives, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, involves alkylation and nitration reactions, which could be adapted for the synthesis of 2-(2-Bromo-4-formylphenoxy)acetamide . The alkylation reaction conditions and nitration yields are critical parameters that influence the final product's purity and yield.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be determined using X-ray crystallography, as demonstrated by the analysis of 2-(2-formylphenoxy)acetamide . The dihedral angles between the benzene rings and the acetamide unit, as well as the presence of intramolecular hydrogen bonds, are important structural features that can affect the physical and chemical properties of these compounds .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including the formation of hydrogen-bonded complexes with phenols . The reactivity of the carbonyl group and the influence of substituents on the phenyl ring are crucial for understanding the chemical behavior of these compounds. The electron-withdrawing or donating nature of the substituents can significantly impact the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The dipole moments, proton acceptor abilities, and polarity of the complexes formed with phenols are determined by the nature of the substituents and the acidity of the phenols involved . The spectroscopic characterization, including IR and NMR spectroscopy, provides insights into the electronic behavior and the presence of intra- and intermolecular hydrogen bonds . The crystal structure and molecular electrostatic potential (MEP) are also important for understanding the interaction of these compounds with other molecules, which is relevant for applications such as antiviral activity against SARS-CoV-2 .
Scientific Research Applications
Synthesis and Antimicrobial Properties
- 2-(2-Bromo-4-formylphenoxy)acetamide derivatives have been synthesized and shown to possess antimicrobial properties. These derivatives are synthesized through a process involving esterification, hydrazination, and reactions with various aromatic aldehydes, leading to compounds with antibacterial and antifungal activities (Fuloria et al., 2014).
Applications in Pharmacology
- Some acetamide derivatives, including those related to 2-(2-Bromo-4-formylphenoxy)acetamide, have been explored for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These compounds, synthesized via multi-step reactions, show activities comparable to standard drugs, especially in derivatives containing bromo, tert-butyl, and nitro groups (Rani et al., 2016).
Insecticidal Potentials
- Certain N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, derived from 2-(4-formylphenoxy)acetamide, have been synthesized and tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some of these derivatives demonstrated excellent insecticidal results (Rashid et al., 2021).
Anticancer Research
- The Leuckart synthetic pathway has been used to develop novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including those related to 2-(2-Bromo-4-formylphenoxy)acetamide, for potential anticancer applications. These compounds were evaluated against various cancer cell types, showing promising anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).
Development of New Chemical Entities
- Research has been conducted on the synthesis of novel phenoxyacetamide derivatives, including those related to 2-(2-Bromo-4-formylphenoxy)acetamide, as potential new chemical entities with various biological activities. These studies focus on the development of compounds with specific structural modifications for enhanced biological efficacy (Kandeel, 2006).
Mechanism of Action
Target of Action
It is structurally similar to acetamide , which targets the Aliphatic amidase expression-regulating protein . This protein negatively regulates the expression of the aliphatic amidase operon and exhibits protein kinase activity .
Mode of Action
Acetamide’s interaction with its target protein inhibits the action of the amidase at the protein level .
Result of Action
Based on its structural similarity to acetamide, it may have similar effects, such as the regulation of amidase expression .
properties
IUPAC Name |
2-(2-bromo-4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVJQJRJYQFCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-formylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[7-Hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B3037947.png)
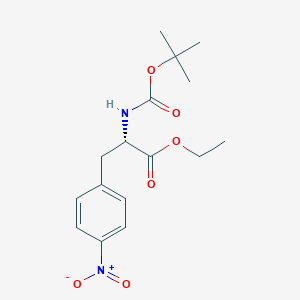
![(1S,2R,6R,8S,9S,10R,12R,13R,16R)-8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B3037949.png)
![1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine](/img/structure/B3037952.png)
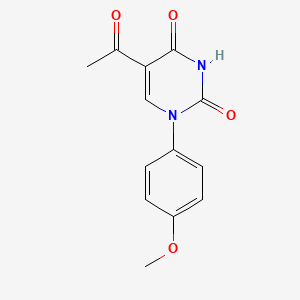


![2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid](/img/structure/B3037959.png)
![5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B3037960.png)
